Product packaging for 3-((Ethylsulfonyl)methyl)azetidine(Cat. No.:)

3-((Ethylsulfonyl)methyl)azetidine

Cat. No.: B13682901
M. Wt: 163.24 g/mol
InChI Key: LOJDLJLSXWRORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Four-Membered Heterocycles in Organic Synthesis Research

Four-membered heterocycles, particularly azetidines, represent a crucial class of compounds in organic synthesis and medicinal chemistry. rsc.orgrsc.org Azetidine (B1206935), a nitrogen-containing heterocycle analogous to cyclobutane, possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain is a key feature, rendering the ring more reactive and susceptible to controlled ring-opening reactions, yet stable enough for practical handling, a characteristic that distinguishes it from the more labile aziridines (three-membered rings) and the less reactive pyrrolidines (five-membered rings). rsc.org

This unique reactivity profile makes azetidines versatile building blocks for the synthesis of more complex, nitrogen-containing molecules. rsc.orgsciencedaily.com Their rigid, three-dimensional structure is a desirable feature in drug design, serving as a privileged scaffold that can enhance properties like metabolic stability and solubility. chemrxiv.orgnih.gov Consequently, the development of synthetic methodologies to create functionalized azetidines, including those with specific stereochemistry, is an active and important area of research. thieme-connect.comacs.org

Role of Sulfone Moieties in Molecular Design and Reactivity

The sulfone group, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a highly valuable functional group in molecular design, especially within medicinal chemistry. wikipedia.orgnih.gov Its inclusion in a molecule can profoundly influence physicochemical properties. researchgate.net The two oxygen atoms act as strong hydrogen bond acceptors, which can facilitate binding to biological targets. researchgate.net

Furthermore, the sulfone moiety is a polar, relatively inert functional group known for its metabolic stability. wikipedia.orgresearchgate.net Its powerful electron-withdrawing nature can modulate the basicity of nearby functional groups, such as amines, which can be advantageous for improving a compound's toxicological profile. wikipedia.orgresearchgate.net This collection of properties often leads to improved pharmacokinetic characteristics, such as enhanced aqueous solubility and metabolic resistance, making the sulfone group a frequent choice for medicinal chemists seeking to optimize lead compounds. researchgate.netresearchgate.net

Contextualization of 3-((Ethylsulfonyl)methyl)azetidine within Azetidine Chemistry

The compound this compound is a prime example of a molecule that integrates the distinct features of both the azetidine ring and the sulfone group. This structure positions an ethylsulfonyl moiety on a methyl group attached to the 3-position of the azetidine ring. This specific architecture is of interest as it combines the strained, conformationally restricted azetidine scaffold with the polar, metabolically robust sulfone functional group.

While direct, extensive research on this compound itself is not widely published, its structure is representative of a class of compounds explored in drug discovery. For instance, related structures like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) have been synthesized as key intermediates for complex pharmaceutical agents. This highlights the utility of azetidine-sulfone constructs as building blocks for bioactive molecules. The synthesis of such functionalized azetidines often involves multi-step sequences, starting from precursor molecules and employing reactions like Michael additions or electrophilic azetinylation to build the final, substituted heterocyclic system. chemrxiv.orgthieme-connect.com

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1533102-11-2
Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
SMILES Code O=S(CC1CNC1)(CC)=O

Overview of Research Trajectories for Strained Ring Systems

Research into strained ring systems like azetidines is a dynamic and evolving field in organic chemistry. numberanalytics.com A primary focus is the development of novel synthetic methods that leverage the inherent ring strain to drive chemical transformations. nih.gov This "strain-release chemistry" allows for the construction of complex molecular architectures that would be difficult to access through other means. acs.orgnih.gov

Modern research trajectories include:

Photocatalysis: The use of visible light to promote reactions, such as [2+2] cycloadditions, provides a mild and efficient pathway to construct and functionalize strained rings. rsc.orgnih.gov

Computational Chemistry: Advanced computational methods are increasingly used to quantify and predict the effects of ring strain. numberanalytics.com This allows chemists to better understand reactivity and design synthetic routes with greater precision.

Catalytic Functionalization: Transition-metal catalysis is heavily employed for the efficient and selective functionalization of strained rings, including methods for C-H activation and cross-coupling reactions. rsc.org

Library Synthesis: Modular approaches are being developed to rapidly synthesize diverse libraries of functionalized strained heterocycles for screening in drug discovery programs. sciencedaily.comchemrxiv.orgacs.org

These research efforts are continually expanding the synthetic toolbox available to chemists, enabling the creation of novel molecules with tailored properties and functions, driven by the unique reactivity of strained ring systems. ontosight.airesearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B13682901 3-((Ethylsulfonyl)methyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(ethylsulfonylmethyl)azetidine

InChI

InChI=1S/C6H13NO2S/c1-2-10(8,9)5-6-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

LOJDLJLSXWRORH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CNC1

Origin of Product

United States

Chemical Reactivity and Transformation of 3 Ethylsulfonyl Methyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The azetidine ring, a four-membered nitrogen heterocycle, possesses considerable ring strain (approximately 26 kcal/mol), making it more reactive than its five- or six-membered counterparts like pyrrolidine (B122466) and piperidine (B6355638). rsc.org This strain is the driving force for reactions that lead to the cleavage of the ring. However, azetidines are generally more stable than the highly strained three-membered aziridines, and their ring-opening reactions often require activation. rsc.orgmagtech.com.cn The regioselectivity of these reactions is largely governed by the substitution pattern on the ring and the nature of the attacking reagent. magtech.com.cn

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a primary transformation pathway for azetidines. magtech.com.cn For the reaction to proceed, the nitrogen atom typically must be activated to create a better leaving group. This is commonly achieved by converting the tertiary amine of the azetidine ring into a quaternary azetidinium salt through alkylation. magtech.com.cnresearchgate.net This quaternization significantly enhances the electrophilicity of the ring carbons.

Once the azetidinium ion is formed, it becomes susceptible to attack by a variety of nucleophiles. The attack generally follows an SN2 mechanism, leading to the opening of the strained ring. In the case of a 3-substituted azetidinium salt, such as the one derived from 3-((ethylsulfonyl)methyl)azetidine, the nucleophile will attack one of the unsubstituted carbons adjacent to the nitrogen atom (C2 or C4). researchgate.net This attack occurs at the less sterically hindered position, resulting in the formation of a functionalized linear amine. magtech.com.cn For instance, nucleophiles like halides or amines readily open azetidinium salts to yield γ-halopropylamines or 1,3-diamines, respectively. acs.orgresearchgate.net

The general mechanism can be summarized as:

Activation: The azetidine nitrogen is alkylated (e.g., with methyl triflate) to form a positively charged azetidinium ion.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks either the C2 or C4 carbon of the azetidinium ring.

Ring Cleavage: The C-N bond is broken, relieving the ring strain and forming a stable, acyclic amine product.

Electrophilic Ring-Opening Pathways

Electrophilic ring-opening pathways are initiated by the interaction of an electrophile, typically a Brønsted or Lewis acid, with the lone pair of electrons on the azetidine nitrogen. magtech.com.cnchimia.ch This coordination or protonation activates the ring, making the ring carbons more susceptible to attack by a weak nucleophile, which can be the conjugate base of the acid or the solvent. magtech.com.cnbeilstein-journals.org

For this compound, the reaction would proceed as follows:

Activation: A Lewis acid (e.g., Yb(OTf)₃) or a strong Brønsted acid coordinates to the nitrogen atom. beilstein-journals.orgchemrxiv.org

Nucleophilic Attack: A nucleophile attacks the C2 or C4 carbon. In Friedel-Crafts-type reactions, electron-rich arenes can act as nucleophiles, attacking the activated azetidine to form 3-arylpropylamines. chimia.ch

Ring Opening: The C-N bond cleaves to yield the final product.

This approach has been used to synthesize a variety of 3,3-disubstituted propylamines from activated azetidines. researchgate.net The choice of acid catalyst is critical; overly strong acids can lead to uncontrolled polymerization. chimia.ch

Reactions Involving the Sulfonyl Group

The ethylsulfonyl group (–SO₂CH₂CH₃) is a robust and generally stable functional group. Its primary chemical influence stems from its powerful electron-withdrawing nature, which acidifies the protons on the adjacent methylene (B1212753) linker. wikipedia.org The sulfur atom in a sulfone is at its highest oxidation state (VI), making it relatively inert to further oxidation.

Nucleophilic Substitution at Sulfur

Direct nucleophilic substitution at the hexavalent sulfur atom of an alkyl sulfone is a challenging transformation due to the strength and stability of the sulfur-carbon bonds. nih.gov Such reactions are much more common with sulfonyl halides (e.g., R-SO₂Cl) or sulfonate esters, where a good leaving group is attached to the sulfur. nih.govyoutube.com

While difficult, the mechanistic pathways for nucleophilic substitution at a sulfonyl center are understood to proceed either through a concerted SN2-type mechanism or a stepwise addition-elimination (A–E) mechanism involving a pentacoordinate sulfurane intermediate. nih.govnih.gov For a nucleophile to attack the sulfur atom of the ethylsulfonyl group in this compound, forcing conditions would likely be required, and the reaction would have to compete with the more favorable ring-opening of the azetidine core.

Modulations of Sulfonyl Reactivity

The reactivity of a sulfonyl group is primarily modulated by its electronic environment and its ability to act as an activating group for adjacent positions. wikipedia.org In this compound, the sulfonyl group's main role is to increase the acidity of the α-methylene protons.

The reactivity can be influenced by:

Basicity of the Reaction Medium: In the presence of a strong base, the sulfonyl group facilitates the formation of a carbanion on the adjacent methylene carbon, which is a potent nucleophile. wikipedia.org

Electrophilic Activation: Lewis acids can coordinate to the sulfone oxygens, which can, in some contexts, render the alpha-carbon susceptible to nucleophilic attack in a Pummerer-type reaction. wikipedia.org

Reductive Desulfonylation: The sulfonyl group can be removed entirely under reductive conditions, although this often requires potent reducing agents. wikipedia.orgnih.gov

The following table summarizes how reaction conditions can alter the reactivity of sulfone-containing compounds.

Reaction TypeReagentsResulting TransformationReference
α-Deprotonation/Alkylation Strong Base (e.g., n-BuLi), then Electrophile (e.g., R-X)C-C bond formation at the carbon α to the sulfone acs.org
Julia Olefination Aldehyde/Ketone, BaseElimination of SO₂ to form an alkene wikipedia.org
Reductive Desulfonylation Reducing Agent (e.g., SmI₂, Na/Hg)Removal of the sulfonyl group (C-SO₂R → C-H) wikipedia.org
Michael Addition Nucleophile (on α,β-unsaturated sulfones)Addition of a nucleophile to the β-carbon wikipedia.org

Reactivity of the Ethyl Chain and Methylenic Linker

The reactivity of the side chain is dominated by the methylenic linker (–CH₂–) positioned between the azetidine ring and the sulfonyl group.

The protons on this methylene carbon are significantly acidic (pKa in DMSO is ~31 for simple dialkyl sulfones) due to the strong electron-withdrawing effect of the adjacent –SO₂– group, which stabilizes the resulting carbanion (anion) through resonance and inductive effects. wikipedia.org This acidity allows for deprotonation with a suitable base (e.g., n-butyllithium) to generate a nucleophilic α-sulfonyl carbanion. acs.org

This carbanion can then participate in a variety of synthetically useful reactions:

Alkylation: Reaction with alkyl halides to form new C-C bonds. acs.org

Aldol-type reactions: Addition to aldehydes and ketones.

Michael additions: Conjugate addition to α,β-unsaturated systems.

This reactivity makes the methylenic linker a key handle for further functionalization of the molecule. Manganese(I)-pincer complexes have been reported as effective catalysts for the α-alkylation of sulfones using alcohols as alkylating agents, a process that proceeds with high selectivity. acs.org

In contrast, the ethyl group (–CH₂CH₃) attached to the sulfur atom is chemically inert, much like a simple alkane. Its C-H bonds are not activated and would require harsh, non-selective conditions (e.g., radical halogenation) to undergo reaction. Under the conditions typically used to modify the azetidine ring or the α-methylene position, the ethyl group remains unreactive.

Alpha-Functionalization Adjacent to Sulfone and Azetidine Nitrogen

The methylene bridge connecting the sulfone group and the azetidine ring is particularly reactive. The strong electron-withdrawing nature of the sulfone group significantly increases the acidity of the adjacent C-H bonds, facilitating the formation of a carbanion. siue.edulibretexts.orgnih.gov This carbanion is stabilized by the dispersal of the negative charge into the sulfone group. siue.edu This enhanced acidity allows for a range of alpha-functionalization reactions, where electrophiles can be introduced at this position.

The generation of this carbanion intermediate is a crucial step in many synthetic routes. inflibnet.ac.in The stability of the carbanion is influenced by several factors, including the inductive effect and the ability of adjacent groups to delocalize the negative charge. libretexts.org In the case of this compound, the sulfone group provides significant stabilization. siue.edu

Oxidation and Reduction Transformations

The sulfur atom in the ethylsulfonyl group of this compound exists in its highest oxidation state (+6). Consequently, it is generally resistant to further oxidation under standard conditions. However, the azetidine ring itself can be susceptible to oxidation, potentially leading to ring-opening or other degradation pathways depending on the reaction conditions and the oxidizing agents employed.

Conversely, the sulfone group is not readily reduced. Strong reducing agents would be required to effect the reduction of the sulfone to a sulfoxide (B87167) or a sulfide (B99878), and such conditions may also lead to the cleavage of the azetidine ring. The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions under various conditions. rsc.orgresearchgate.net

Functional Group Interconversions and Further Derivatization

The presence of both the azetidine nitrogen and the sulfone group allows for a wide array of functional group interconversions and further derivatizations, expanding the synthetic utility of this compound.

Alkylation and Acylation on Nitrogen

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, and phase-transfer catalysis is a particularly effective method for this transformation. phasetransfercatalysis.com This method often utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of a base like potassium carbonate. phasetransfercatalysis.com The reaction proceeds by the alkylation of the azetidine nitrogen, and the choice of solvent and base can be critical for optimizing the reaction yield. phasetransfercatalysis.com

N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group onto the azetidine nitrogen. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products can serve as intermediates for further transformations.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
N-AlkylationAlkyl halidesPhase-Transfer Catalysis (e.g., TBAB, K2CO3)N-Alkyl azetidines
N-AcylationAcyl chlorides, AnhydridesBase (e.g., triethylamine)N-Acyl azetidines

Cross-Coupling Reactions at Substituent Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.org While direct cross-coupling at the C-3 position of the azetidine ring of this compound is not straightforward, derivatization of the azetidine can introduce suitable coupling partners. For instance, functionalization of the azetidine ring to introduce a halide or triflate at a specific position would enable its participation in Suzuki or Buchwald-Hartwig reactions. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org Azetidine-containing ligands have been developed to facilitate these reactions, demonstrating high activity for the coupling of aryl bromides and chlorides. mdpi.comresearchgate.netresearchgate.net

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgnih.gov This reaction is highly versatile and has been applied to a wide range of substrates, including those containing heterocyclic motifs. nih.gov

Coupling ReactionCoupling PartnersCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron reagent + Halide/TriflatePalladium catalyst + BaseC-C
Buchwald-HartwigAmine + Halide/TriflatePalladium catalyst + BaseC-N

Cycloaddition Reactions with Azetidine Derivatives

Azetidine derivatives can participate in various cycloaddition reactions to construct more complex polycyclic systems. rsc.org These reactions are driven by the relief of ring strain in the four-membered ring. rsc.org

[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be used to synthesize azetidines. chemrxiv.orgnih.govrsc.org Visible light-mediated photocatalysis has emerged as a mild and efficient method for promoting these reactions. chemrxiv.orgnih.gov

[3+2] Cycloaddition: Azomethine ylides, which can be generated from aziridines, undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered rings. nih.govnih.govrsc.orgyoutube.com Photocatalysis can also be employed to generate the reactive ylide intermediate under mild conditions. nih.govrsc.org

[4+2] Cycloaddition: Aza-Diels-Alder reactions, or [4+2] cycloadditions involving an aza-diene, provide access to six-membered nitrogen-containing heterocycles. nih.govacs.orgrsc.orgrsc.org These reactions can be promoted by various catalysts and are a powerful tool in synthetic chemistry. acs.orgrsc.org

Cycloaddition TypeReactantsProduct Ring SizeKey Features
[2+2] (Aza Paternò-Büchi)Imine + Alkene4-memberedCan be photocatalyzed chemrxiv.orgnih.gov
[3+2]Azomethine ylide + Dipolarophile5-memberedCan be photocatalyzed nih.govrsc.org
[4+2] (Aza-Diels-Alder)Aza-diene + Dienophile6-memberedAccess to N-heterocycles rsc.orgrsc.org

Applications As a Synthetic Building Block and Scaffold in Chemical Research

Construction of Complex Organic Molecules

The rigid framework of the azetidine (B1206935) ring serves as an excellent starting point for the synthesis of complex molecular architectures that are otherwise difficult to access. nih.govnih.gov Research has demonstrated that densely functionalized azetidine systems can be strategically diversified to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govbaranlab.orgnih.gov For instance, synthetic pathways have been developed to transform functionalized 2-cyanoazetidines into more complex scaffolds. nih.gov These methods include ring-closing metathesis to form azetidine-fused eight-membered rings and intramolecular cross-coupling reactions to access tricyclic systems like the tetrahydroquinoline core. baranlab.org

Furthermore, azetidin-3-ones, structural isomers of the well-known β-lactams, act as versatile substrates for producing functionalized azetidines, including oxazaspiro[3.3]heptanones. drughunter.com The ability to start with a simple, strained ring and elaborate it into intricate, multi-cyclic structures underscores the utility of azetidine derivatives in accessing novel areas of chemical space. tcichemicals.com

Integration into Diverse Molecular Architectures

The chemical reactivity of the azetidine ring and its substituents allows for its seamless integration into a multitude of larger, more diverse molecular frameworks. The nitrogen atom of the azetidine ring can be functionalized, and substituents at other positions can be modified to build complex structures. nih.govtcichemicals.com Scientists have detailed synthetic routes starting from N-allyl amino diols to produce multi-gram quantities of functionalized azetidines, which then serve as core systems for generating skeletal diversity. nih.govnih.gov

Examples of such integrations include:

Fused Systems: Intramolecular reactions can create fused bicyclic and tricyclic structures where the azetidine ring is merged with another ring system. baranlab.org

Bridged Systems: Intramolecular cyclization of pendant functional groups on the azetidine scaffold can lead to the formation of diazabicyclo[3.1.1]heptane systems. nih.gov

Spirocyclic Systems: Azetidine derivatives have been used to create spirocycles, where the azetidine ring is connected to another ring system through a single shared carbon atom. nih.govbaranlab.orgnih.gov This includes the synthesis of entire libraries of spirocyclic azetidines. nih.govnih.gov

These synthetic strategies demonstrate the role of the azetidine core as a foundational element for building a broad spectrum of molecular architectures.

Utility in Medicinal Chemistry Research for Scaffold Design (excluding specific drug action)

The azetidine scaffold is increasingly recognized as a "privileged" motif in medicinal chemistry. Its favorable properties, such as low molecular weight, high fraction of sp³-hybridized carbons (which imparts three-dimensionality), and chemical stability, make it an attractive core for designing novel compounds for drug discovery programs. nih.gov

The development of diverse chemical libraries is fundamental to identifying new lead compounds in drug discovery. Azetidine-based scaffolds are exceptionally well-suited for this purpose, particularly in generating lead-like molecules for challenging targets like the central nervous system (CNS). nih.govtcichemicals.com Researchers have focused on creating collections of compounds built around the azetidine core that are "pre-optimized" for key physicochemical properties such as solubility and permeability. nih.govnih.gov By starting with a core like 3-((ethylsulfonyl)methyl)azetidine, chemists can systematically introduce a variety of functional groups, leading to libraries of novel chemical motifs with diverse stereochemistry and functionality. tcichemicals.com This approach enables the exploration of structure-activity relationships and the identification of promising new molecular frameworks for future therapeutic development. tcichemicals.com

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3-ligase-binding ligand. tcichemicals.com The composition, length, and rigidity of this linker are crucial for the efficacy of the PROTAC.

While direct use of this compound as a PROTAC linker is not extensively documented in publicly available research, scaffolds with its characteristics are of high interest. Linkers often incorporate rigid cyclic elements to control the conformation and spatial arrangement of the two binding ligands. The azetidine ring provides a conformationally restricted unit. Additionally, the polarity and hydrogen bond accepting capacity of the sulfone group could be used to fine-tune the physicochemical properties of the linker, such as solubility, which is a key challenge in PROTAC design. Therefore, azetidine-sulfone based structures represent a class of building blocks with high potential for the rational design of novel, rigid, and tunable linkers for use in PROTACs and other complex therapeutic modalities.

Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group is swapped for another with similar physical or chemical properties to improve a molecule's potency, selectivity, or pharmacokinetic profile. The azetidine ring itself is often used as a bioisostere for other cyclic structures. For example, it can replace larger rings like piperidine (B6355638) or planar aromatic rings to increase the three-dimensional character of a molecule, which can lead to improved solubility and metabolic stability.

The sulfone group is a well-established functional group in medicinal chemistry, often used for its ability to act as a hydrogen bond acceptor and for its metabolic stability. nih.gov The combination of the azetidine ring and the ethylsulfonylmethyl group in a single scaffold offers a unique tool for bioisosteric replacement. This azetidine-sulfone motif can be used to replace other groups to modulate multiple properties simultaneously, including polarity, lipophilicity, and molecular conformation, thereby providing a powerful tactic for optimizing lead compounds in drug discovery.

Role in Material Science Precursor Synthesis

The application of azetidine derivatives extends beyond pharmaceuticals into the realm of material science. The high ring strain of the four-membered ring makes azetidines suitable monomers for ring-opening polymerization. This process can be used to synthesize polyamines, which are polymers with repeating amine units in their backbone. These polyamines have a wide range of potential applications, including the development of antibacterial coatings, materials for CO₂ adsorption and capture, and as agents for metal chelation and materials templating. The specific properties of the resulting polymer can be tuned by the substituents on the azetidine monomer, suggesting that functionalized building blocks like this compound could serve as precursors for specialized polymers with unique characteristics imparted by the sulfone group.

Interactive Data Table: Physicochemical Properties

The following table summarizes key properties of 3-((Methylsulfonyl)azetidine and its common salt form. Note that the title compound, this compound, would have a slightly higher molecular weight.

Property3-(Methylsulfonyl)azetidine3-(Methylsulfonyl)azetidine hydrochloride
CAS Number 935668-43-21400764-60-4
Molecular Formula C₄H₉NO₂SC₄H₁₀ClNO₂S
Molecular Weight Not explicitly provided171.65 g/mol
Physical Form SolidWhite to Yellow Solid
Purity 98%97%
Storage Temperature 2-8°C, Sealed in dry, dark place2-8°C, Inert atmosphere
IUPAC Name 3-(methylsulfonyl)azetidine3-(methylsulfonyl)azetidine;hydrochloride

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of the 3-((Ethylsulfonyl)methyl)azetidine molecule in solution. The four-membered azetidine (B1206935) ring is known to exhibit a degree of conformational flexibility, including ring-puckering. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, particularly the chemical shifts and spin-spin coupling constants (J-couplings), provides critical information about the time-averaged geometry of the molecule.

For the azetidine ring, the protons at the 2- and 4-positions are diastereotopic, meaning they are chemically non-equivalent and are expected to show distinct signals in the ¹H NMR spectrum. The magnitude of the geminal (²J) and vicinal (³J) coupling constants between these protons can be correlated with the dihedral angles, offering insights into the ring's pucker and the preferred orientation of the ethylsulfonylmethyl substituent. Temperature-dependent NMR studies can further reveal the energetic barriers between different conformations.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are predicted values and may vary from experimental data.)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H (Azetidine CH₂)3.8 - 4.2m-
H (Azetidine CH)3.0 - 3.4m-
H (CH₂-SO₂)3.2 - 3.6d³J(H,H) = 6-8
H (SO₂-CH₂)3.0 - 3.3q³J(H,H) = 7-8
H (CH₃)1.3 - 1.6t³J(H,H) = 7-8
H (NH)2.0 - 3.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)

CarbonPredicted Chemical Shift (ppm)
C (Azetidine CH₂)50 - 55
C (Azetidine CH)35 - 40
C (CH₂-SO₂)55 - 60
C (SO₂-CH₂)45 - 50
C (CH₃)5 - 10

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the ethyl group (CH₃-CH₂) and the azetidine ring protons. Cross-peaks would also be expected between the azetidine CH proton and the adjacent CH₂ protons of the ring, as well as the CH₂ group of the ethylsulfonylmethyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the azetidine ring, the methyl group, and the ethylsulfonyl group. For instance, correlations would be expected between the protons of the methyl group attached to the azetidine ring and the carbons of the azetidine ring, as well as the carbon of the sulfonyl group.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the crystalline state. If this compound can be crystallized, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) for ¹³C and ¹⁵N nuclei can provide information on the presence of different polymorphs, molecular packing, and intermolecular interactions in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Environmental Effects

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

For this compound, key vibrational modes include:

N-H Stretching: A characteristic absorption in the IR spectrum is expected in the region of 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine in the azetidine ring.

C-H Stretching: Aliphatic C-H stretching vibrations from the azetidine ring and the ethyl group will appear in the 2850-3000 cm⁻¹ region.

S=O Stretching: The ethylsulfonyl group is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are often very intense in the IR spectrum.

C-N and C-C Stretching: Vibrations associated with the azetidine ring's C-N and C-C bonds will appear in the fingerprint region (below 1500 cm⁻¹).

S-C Stretching: The stretching vibration of the sulfur-carbon bond is expected in the 600-800 cm⁻¹ region.

The positions of these bands can be sensitive to the molecule's environment, such as solvent polarity or solid-state packing, due to intermolecular interactions like hydrogen bonding involving the N-H group.

Table 3: Characteristic IR and Raman Bands for this compound (Note: These are general ranges and can vary.)

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-HStretching3300 - 3500Weak
C-H (aliphatic)Stretching2850 - 3000Strong
S=OAsymmetric Stretch1300 - 1350Moderate
S=OSymmetric Stretch1120 - 1160Strong
C-NStretching1000 - 1250Moderate
S-CStretching600 - 800Strong

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₁₃NO₂S), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm its elemental composition with high confidence.

Calculated Exact Mass for [C₆H₁₄NO₂S]⁺: 164.0740

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for a molecule like this compound under electron ionization (EI) or collision-induced dissociation (CID) could include:

Loss of the ethyl group: Cleavage of the S-C bond of the ethyl group would result in a fragment ion corresponding to [M - C₂H₅]⁺.

Cleavage of the azetidine ring: The four-membered ring can undergo fragmentation, leading to various smaller charged species.

Loss of SO₂: Elimination of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the azetidine ring is a typical fragmentation for amines.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the data obtained from NMR and vibrational spectroscopy.

X-ray Crystallography for Solid-State Structural Characterization

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

Despite a thorough search of publicly available scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound could not be located. As of this writing, no published reports detailing the single-crystal X-ray diffraction analysis of this specific compound appear to be available in the public domain.

Consequently, a data table of its crystallographic parameters cannot be provided. The elucidation of its solid-state structure would require the growth of a single crystal of sufficient quality, followed by analysis using an X-ray diffractometer. Such a study would provide invaluable insights into the molecular geometry, intermolecular interactions, and packing arrangement of this compound in the crystalline lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By approximating the electron density, DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.net The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For 3-((Ethylsulfonyl)methyl)azetidine, DFT studies would focus on how the electron-withdrawing sulfonyl group and the strained azetidine (B1206935) ring influence the molecule's electronic properties.

Table 1: Representative DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative.

Parameter Value Unit Significance
HOMO Energy -7.5 eV Electron-donating capability
LUMO Energy -0.8 eV Electron-accepting capability
HOMO-LUMO Gap 6.7 eV Chemical stability and reactivity

Molecular Electrostatic Potential (ESP) mapping is a technique used to visualize the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for nucleophilic and electrophilic attack. epstem.net The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and attract nucleophiles. epstem.netosti.gov In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the azetidine ring are expected to be regions of high negative potential, while the hydrogen atoms attached to the ring and the ethyl group would exhibit positive potential. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (ESP) Regions on this compound Data is illustrative and based on theoretical principles.

Molecular Region Predicted ESP Reactivity Implication
Sulfonyl Oxygen Atoms Negative (Red) Site for electrophilic attack / H-bond acceptor
Azetidine Nitrogen Atom Negative (Red/Yellow) Site for electrophilic attack / H-bond acceptor / Protonation site
Azetidine Ring Hydrogens Positive (Blue) Susceptible to nucleophilic interaction

Conformational Analysis and Energy Minimization

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. nih.gov For this compound, the flexibility of the ethylsulfonylmethyl side chain and the puckering of the four-membered azetidine ring are of interest. Energy minimization calculations, often performed using methods like DFT, can determine the relative energies of different conformers, identifying the ground-state geometry which is the most populated and thermodynamically stable form of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for mapping out the pathways of chemical reactions. thescience.dev By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This approach has been successfully used to guide the synthesis of azetidines by predicting which precursor compounds will react effectively. thescience.devmit.edu For reactions involving this compound, such as N-alkylation or ring-opening reactions, computational modeling can elucidate the step-by-step mechanism, calculate activation barriers, and predict the regioselectivity and stereoselectivity of the products. mdpi.com This predictive power allows chemists to pre-screen potential reactions and optimize conditions, saving significant time and resources compared to a trial-and-error approach. mit.edu

Molecular Dynamics Simulations (if applicable to structural flexibility)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. researchgate.net While quantum calculations are often performed on static structures, MD simulations can reveal the flexibility and conformational changes of this compound in a solvent or when interacting with a biological target. nih.gov These simulations are particularly useful for understanding how the molecule explores its conformational space, the stability of intramolecular hydrogen bonds, and the dynamics of its interaction with other molecules. nih.gov

Prediction of Structure-Reactivity Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. thescience.devmit.edu By systematically modifying the structure of this compound in silico—for example, by changing substituents on the azetidine ring or the ethyl group—and calculating the resulting changes in electronic properties (like HOMO/LUMO energies and ESP), a quantitative structure-reactivity relationship (QSRR) can be developed. rsc.org These models can predict how structural alterations will influence the molecule's reactivity in a desired chemical transformation. researchgate.net For instance, computational models have been used to predict which alkene-oxime pairs will successfully form an azetidine ring, based on calculated frontier orbital energies and other factors influencing reaction yield. thescience.devmit.edu This approach accelerates the discovery of novel compounds and synthetic methods. mit.edu

Cheminformatics and Data-Driven Approaches for Azetidine Sulfone Research

Cheminformatics and data-driven methodologies are increasingly pivotal in modern drug discovery and materials science. For the class of compounds that includes this compound, these computational tools offer a powerful means to predict properties, guide synthesis, and rationalize structure-activity relationships (SAR). By leveraging large datasets of chemical information, researchers can build predictive models that accelerate the discovery and optimization of novel azetidine sulfone derivatives.

A fundamental aspect of cheminformatics involves the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural features. These descriptors can range from simple counts of atoms and bonds to more complex topological and quantum chemical parameters. For a given set of azetidine sulfone analogs, a variety of these descriptors can be calculated to build a comprehensive data matrix.

Table 1: Calculated Physicochemical Properties for a Representative Set of Azetidine Sulfone Analogs

Compound IDMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Rotatable Bonds
A-1 C₅H₁₁NO₂S149.21-0.8554.372
A-2 C₆H₁₃NO₂S163.24-0.3454.373
A-3 C₁₁H₁₅NO₂S229.312.1554.373
A-4 C₁₀H₁₂FNO₂S233.271.8954.373
A-5 C₁₀H₁₂ClNO₂S249.722.4254.373
A-6 C₁₁H₁₄N₂O₄S274.311.20100.234

This table presents illustrative data for a hypothetical series of N-substituted azetidine-3-sulfonyl derivatives to demonstrate the types of descriptors used in cheminformatics studies. Compound A-2 represents the core this compound structure.

One of the most powerful data-driven techniques in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govresearchgate.net These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

For instance, in a study on azetidine-2-carbonitriles as antimalarial agents, researchers developed a QSAR model to predict the half-maximal effective concentration (EC₅₀) against Plasmodium falciparum. nih.gov A similar approach could be applied to a series of azetidine sulfones to explore their potential as inhibitors of a particular biological target. The dataset for such a study would typically include the chemical structures, their corresponding biological activities, and a range of calculated molecular descriptors.

Table 2: Illustrative Dataset for a QSAR Study of Azetidine Sulfone Analogs

Compound IDSubstituent (R)Experimental pIC₅₀SpMax2_Bhp (Descriptor 1)ATSC2c (Descriptor 2)GATS1p (Descriptor 3)
S-1 -H4.851.23150.40.98
S-2 -CH₃5.101.28155.21.02
S-3 -Cl5.751.35162.81.15
S-4 -F5.621.33158.11.11
S-5 -OCH₃5.301.29159.51.05
S-6 -CN6.021.41170.31.25

This table provides a representative dataset for a hypothetical QSAR study on a series of N-substituted azetidine-3-sulfones. The descriptors shown are examples of those that might be used in a model; pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. The descriptor SpMax2_Bhp, for instance, represents the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability, which was found to be influential in a QSAR study of azetidine-2-carbonitriles. technologynetworks.com

The development of a robust QSAR model involves several steps: dataset curation, descriptor calculation, variable selection, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous model validation. researchgate.net The resulting model can provide insights into the structural features that are either beneficial or detrimental to the desired biological activity. For example, a model might reveal that increased steric bulk or specific electronic properties on a particular part of the azetidine sulfone scaffold lead to higher potency.

Beyond QSAR, data-driven approaches are also extensively used for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.govmdpi.com Early assessment of these properties is crucial for the success of a drug candidate. Various computational models, often built using machine learning algorithms trained on large datasets of experimental ADME data, can predict parameters such as aqueous solubility, cell permeability, metabolic stability, and potential for interaction with drug transporters. These predictions help in prioritizing compounds that are more likely to have favorable pharmacokinetic profiles.

The integration of cheminformatics and data-driven research is essential for navigating the vast chemical space associated with azetidine sulfone derivatives. By building and utilizing predictive models for both biological activity and ADME properties, researchers can design and synthesize new analogs of this compound with a higher probability of success, ultimately accelerating the discovery of new therapeutic agents and functional materials.

Future Research Directions

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure 3-substituted azetidines remains a formidable challenge in organic chemistry. nih.govresearchgate.net While several methods exist for the synthesis of racemic azetidines, the development of asymmetric routes to access specific stereoisomers of 3-((ethylsulfonyl)methyl)azetidine is a critical area for future investigation. The presence of a chiral center at the 3-position of the azetidine (B1206935) ring means that the biological activity and physicochemical properties of its enantiomers could differ significantly.

Future research should focus on the development of catalytic asymmetric methods, which offer an efficient and atom-economical approach to chiral molecules. bham.ac.uk Strategies could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. bham.ac.uknih.gov For instance, the enantioselective reduction of a corresponding β-lactam or the asymmetric alkylation of an N-protected azetidin-3-one (B1332698) derivative could be explored. The use of chiral auxiliaries attached to the azetidine nitrogen or the ethylsulfonylmethyl side chain could also provide a pathway to diastereoselective reactions, with subsequent removal of the auxiliary to yield the desired enantiomer. researchgate.net

ApproachDescriptionPotential Advantages
Catalytic Asymmetric SynthesisUtilization of chiral transition metal catalysts or organocatalysts to induce enantioselectivity in the formation of the azetidine ring or the introduction of the substituent.High efficiency, atom economy, and potential for high enantiomeric excess.
Chiral Auxiliary-Mediated SynthesisTemporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction, followed by its removal.Well-established and often provides high diastereoselectivity.
Kinetic ResolutionSelective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.Can be effective for separating enantiomers when asymmetric synthesis is challenging.

Exploration of Novel Reactivity Patterns

The reactivity of azetidines is largely governed by their inherent ring strain, making them susceptible to ring-opening reactions under various conditions. rsc.orgresearchwithrutgers.com The presence of the electron-withdrawing ethylsulfonyl group is expected to influence the reactivity of the azetidine ring in this compound. Future studies should systematically investigate the reactivity of this compound under a range of conditions, including acidic, basic, and transition-metal-catalyzed reactions.

A key area of interest is the exploration of strain-release functionalization reactions. researchgate.net These reactions could provide access to a diverse array of more complex molecules that are not easily accessible through other synthetic routes. For example, the ring-opening of the azetidine with various nucleophiles could lead to the formation of functionalized acyclic amine derivatives. Furthermore, the reactivity of the C-H bonds on the azetidine ring and the ethylsulfonylmethyl side chain could be explored for late-stage functionalization, allowing for the rapid diversification of the core structure. The development of novel cycloaddition reactions involving the azetidine ring could also open up new avenues for the synthesis of complex heterocyclic systems.

Expansion of Derivative Libraries for Chemical Exploration

The synthesis of focused libraries of chemical compounds is a cornerstone of modern drug discovery and chemical biology. nih.govacs.org The creation of a diverse library of derivatives based on the this compound scaffold is a logical and promising direction for future research. Such a library would allow for a systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this chemical class.

The modular nature of the this compound structure lends itself well to library synthesis. Modifications could be introduced at several key positions:

The Azetidine Nitrogen: A wide variety of substituents could be introduced on the nitrogen atom, including alkyl, aryl, acyl, and sulfonyl groups. This would allow for the fine-tuning of the compound's polarity, basicity, and pharmacokinetic properties. nih.gov

The Ethylsulfonyl Group: Variation of the alkyl group on the sulfone (e.g., methyl, propyl, etc.) could modulate the steric and electronic properties of the molecule.

The Azetidine Ring: Introduction of additional substituents on the azetidine ring, if synthetically feasible, would further expand the chemical space of the library.

High-throughput synthesis and screening methodologies could be employed to rapidly generate and evaluate these derivative libraries for various biological activities.

Advanced Computational Methodologies for Prediction of Properties and Transformations

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new chemical entities and reactions. mit.eduresearchgate.net The application of advanced computational methodologies to this compound and its derivatives holds significant promise for accelerating research in this area.

Quantum chemical methods, such as density functional theory (DFT), can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic parameters. researchgate.net These calculations can provide valuable insights into the conformational preferences of the azetidine ring and the influence of the ethylsulfonylmethyl substituent on the ring's properties. nih.gov Furthermore, computational models can be developed to predict the reactivity of the molecule, guiding the design of new synthetic transformations. mit.edu

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these molecules and their interactions with biological macromolecules, such as proteins and nucleic acids. researchgate.net This can aid in the identification of potential biological targets and the rational design of more potent and selective inhibitors. The use of in silico screening methods can also help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

Computational MethodApplication
Density Functional Theory (DFT)Prediction of molecular structure, electronic properties, and reactivity.
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict biological activity based on chemical structure.
Virtual ScreeningIn silico screening of compound libraries against biological targets.

Q & A

Q. What are the recommended synthetic routes for 3-((Ethylsulfonyl)methyl)azetidine?

A viable method involves sulfonylation of azetidine precursors. For example, azetidine derivatives with methyl groups can undergo sulfonylation using ethyl sulfonyl chloride in the presence of a base like triethylamine. Reaction conditions typically include anhydrous solvents (e.g., dichloromethane) at 0–25°C for 6–12 hours, followed by purification via column chromatography . Intermediate steps may require protecting groups (e.g., Boc) to prevent side reactions. Confirm product purity using HPLC (>95%) and structural validation via 1^1H/13^13C NMR .

Q. How should this compound be stored to ensure stability?

Store the compound in airtight, light-resistant containers at –20°C. Avoid repeated freeze-thaw cycles, as this may degrade the sulfonyl group. For short-term use (≤1 week), refrigerate at 4°C in anhydrous DMSO or ethanol. Stability tests under varying pH and temperature conditions are recommended to establish optimal storage protocols .

Q. What solvents are suitable for dissolving this compound?

Based on solubility data for structurally similar azetidine derivatives, the compound is likely highly soluble in polar aprotic solvents like DMSO (≥50 mg/mL) and moderately soluble in ethanol or methanol. Conduct preliminary solubility tests using UV-Vis spectroscopy or gravimetric analysis. For biological assays, use DMSO stock solutions diluted in buffered media (final DMSO concentration ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies may arise from differences in assay conditions (e.g., cell type, LPS concentration). Standardize protocols using positive controls (e.g., MCC950 for NLRP3 inhibition) and validate results across multiple models (e.g., BV2 microglia, THP-1 macrophages). Perform dose-response curves (0.1–100 μM) and assess off-target effects via kinase profiling or transcriptomics .

Q. What strategies are effective for designing azetidine-based analogs to optimize NLRP3 inflammasome inhibition?

Modify the ethylsulfonyl group to enhance binding to the NLRP3 NACHT domain. Introduce fluorinated substituents (e.g., –CF3_3) to improve metabolic stability or replace the methyl group with bioisosteres (e.g., cyclopropyl). Use molecular docking (PDB: 6NPY) to predict interactions and synthesize derivatives via parallel medicinal chemistry. Test in vitro activity using IL-1β ELISA and Western blotting for caspase-1 cleavage .

Q. How can structural analogs of this compound be characterized for structure-activity relationships (SAR)?

Combine computational (e.g., QSAR, DFT) and experimental approaches. Synthesize analogs with variations in the sulfonyl moiety (e.g., methylsulfonyl vs. phenylsulfonyl) and azetidine ring substituents. Assess physicochemical properties (logP, pKa) and pharmacokinetic parameters (Caco-2 permeability, microsomal stability). Compare IC50_{50} values in cellular assays and correlate with structural features .

Q. What analytical methods are critical for detecting impurities in this compound synthesis?

Use LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify byproducts like unreacted sulfonyl chlorides or azetidine dimers. Quantify impurities via HPLC-UV (λ = 254 nm) and confirm structures using high-resolution mass spectrometry (HRMS). For trace metal analysis (e.g., palladium from catalysts), employ ICP-MS .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction yield and purity. Key factors include temperature, stoichiometry, and catalyst loading .
  • Biological Assays : Include ROS detection (DCFH-DA probe) and NF-κB luciferase reporter assays to validate anti-inflammatory mechanisms .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories like Zenodo or Figshare.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.